Denatonium benzoate
Overview
Description
Denatonium benzoate (C28H34N2O3) is a chemical compound renowned for its extremely bitter taste, which is detectable even at minute concentrations. Discovered in 1958 by Macfarlan Smith, it holds the title of the bitterest compound known to science . Its primary function is to serve as an aversive agent, deterring ingestion of potentially harmful substances. Due to its efficacy, it is widely utilized in consumer products to enhance safety by preventing accidental consumption .
Mechanism of Action
Target of Action
Bitrex, also known as Denatonium Benzoate, is primarily targeted at the taste receptors in the human body . It is recognized as the most bitter substance known, with a bitterness threshold of 0.05 ppm for the benzoate . The primary role of Bitrex is to act as an aversive agent, deterring the ingestion of potentially harmful substances by making them taste extremely bitter .
Mode of Action
Bitrex works by interacting with the taste receptors on the tongue. When these receptors come into contact with Bitrex, they send a signal to the brain that the substance being tasted is extremely bitter . This triggers a natural response in the body to reject the substance, causing an immediate desire to spit it out . This reaction is our body’s natural response to bitter tastes, which has evolved over millions of years to help protect us from eating foods or materials which may be harmful .
Biochemical Pathways
When Bitrex binds to these receptors, it triggers a cascade of events leading to the perception of a bitter taste
Result of Action
The primary result of Bitrex’s action is the prevention of accidental ingestion of harmful substances. By making these substances taste extremely bitter, Bitrex discourages individuals, particularly children, from swallowing them . This can help prevent accidental poisonings and improve the safety of a wide range of products .
Action Environment
The effectiveness of Bitrex can be influenced by various environmental factors. For instance, the concentration of Bitrex in a product can affect its bitterness and thus its deterrent effect . Additionally, the presence of other flavors or substances can potentially mask the bitter taste of Bitrex, reducing its effectiveness. Therefore, it’s crucial to consider these factors when using Bitrex as a deterrent in different products and environments.
Preparation Methods
Denatonium benzoate is typically synthesized through the quaternization of lidocaine or procaine derivatives with benzyl chloride, followed by the reaction with sodium benzoate to form the final product . This process involves:
Quaternization: Lidocaine or procaine derivatives are alkylated with benzyl chloride in the presence of a catalyst.
Ion Exchange: The resulting quaternary ammonium compound undergoes an ion exchange reaction with sodium benzoate to produce this compound.
Chemical Reactions Analysis
Denatonium benzoate primarily undergoes ion exchange reactions. For instance, it can be converted to other salts like denatonium saccharinate through an ion exchange reaction with sodium saccharinate . The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Scientific Research Applications
Denatonium benzoate has a wide range of applications across various fields:
Comparison with Similar Compounds
Denatonium benzoate is often compared to other bitter compounds like denatonium saccharinate, procaine, and benzocaine. While all these compounds share a similar quaternary ammonium structure, this compound is unique due to its unparalleled bitterness . Denatonium saccharinate, for example, is another highly bitter compound but is used in different applications .
Similar Compounds
- Denatonium saccharinate
- Procaine
- Benzocaine
This compound’s extreme bitterness and versatility in various applications make it a unique and valuable compound in both scientific research and industry.
Properties
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C7H6O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTINHYPRWEBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034376 | |
Record name | Denatonium benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034376 | |
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Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless solid; [EFSA: DAR - Vol. 1] | |
Record name | Denatonium benzoate | |
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CAS No. |
3734-33-6 | |
Record name | Denatonium benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3734-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Denatonium benzoate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DENATONIUM BENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759299 | |
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Record name | DENATONIUM BENZOATE | |
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Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, benzoate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Denatonium benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Denatonium benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DENATONIUM BENZOATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5BA6GAF1O | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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